6-{[1-(1,3-benzothiazole-6-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine
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Overview
Description
6-{[1-(1,3-Benzothiazole-6-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine is a complex organic compound that features a benzothiazole ring, a pyrrolidine ring, and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[1-(1,3-benzothiazole-6-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine typically involves multi-step organic reactions. One common approach starts with the preparation of 1,3-benzothiazole-6-carboxylic acid, which is then converted into its corresponding acid chloride. This intermediate is reacted with pyrrolidine to form the benzothiazole-pyrrolidine derivative. The final step involves the reaction of this derivative with N,N-dimethylpyrazin-2-amine under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles could be employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
6-{[1-(1,3-benzothiazole-6-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .
Scientific Research Applications
6-{[1-(1,3-benzothiazole-6-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 6-{[1-(1,3-benzothiazole-6-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole-6-carboxylic acid: A precursor in the synthesis of the target compound.
N,N-Dimethylpyrazin-2-amine: Another precursor used in the final step of the synthesis.
Benzothiazole derivatives: Compounds with similar structures that exhibit a range of biological activities
Uniqueness
6-{[1-(1,3-benzothiazole-6-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine is unique due to its combination of three distinct ring systems, which confer specific chemical and biological properties.
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-22(2)16-8-19-9-17(21-16)25-13-5-6-23(10-13)18(24)12-3-4-14-15(7-12)26-11-20-14/h3-4,7-9,11,13H,5-6,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQQNKHLUYNPLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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